molecular formula C17H11BrClNO B2902251 (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone CAS No. 477886-29-6

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone

Cat. No. B2902251
CAS RN: 477886-29-6
M. Wt: 360.64
InChI Key: CJYQOBCFXBZWPT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone, or 4-BPCM, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a highly reactive, colorless solid that can be synthesized from commercially available chemicals. 4-BPCM has been studied for its potential use as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent for the detection of specific chemical compounds. In

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.

Pharmacokinetics

Similar compounds have been shown to undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound may have similar metabolic pathways, which could impact its bioavailability.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death.

properties

IUPAC Name

[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQOBCFXBZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone

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